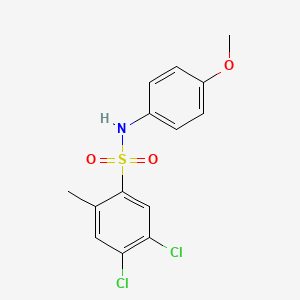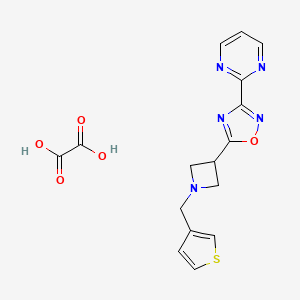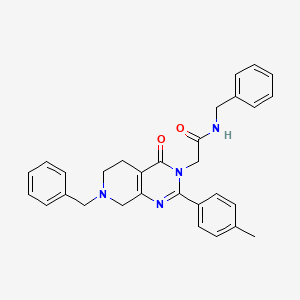
4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide, also known as DMS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides and has been studied for its potential applications in various fields of research.
作用機序
The mechanism of action of 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell growth and differentiation. Additionally, this compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that this compound reduces inflammation in animal models and protects neurons from oxidative stress. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide is its low toxicity profile, which makes it a potentially safe therapeutic agent. Additionally, this compound is relatively easy to synthesize and can be obtained in moderate yields. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide. One direction is to further investigate its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more specific and effective therapeutic agents. Additionally, future research could focus on improving the solubility of this compound in aqueous solutions, which could make it more useful in certain experiments.
合成法
The synthesis of 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 4-methoxyaniline. The reaction takes place in the presence of a base such as triethylamine or pyridine, and the product is obtained after purification by column chromatography. The yield of the synthesis is typically around 50-60%.
科学的研究の応用
4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide has been used in numerous scientific research studies due to its potential applications in various fields. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use as a therapeutic agent for neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress.
特性
IUPAC Name |
4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-7-12(15)13(16)8-14(9)21(18,19)17-10-3-5-11(20-2)6-4-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAVBWFUOBOTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5Z)-1-butyl-5-{[(3-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2838146.png)

![N-[2-(1-Adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2838149.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)azetidine-3-carboxamide](/img/structure/B2838150.png)
![Methyl 1-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2838151.png)
![Ethyl 4-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]benzoate](/img/structure/B2838152.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2838153.png)

![4-(1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2838156.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B2838157.png)
![4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2838159.png)
![3-(4-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2838161.png)

![(E)-2,4-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838166.png)
